N,N-Dimethyl-o-toluidine
N,N-Dimethyl-o-toluidine
N,N-Dimethyl-o-toluidine is a building block that has been used as an epoxy catalyst for curing Epon 828. (CAS 25068-38-6).
Complexing ability of N,N-dimethyl-o-toluidine with iodine has been evaluated. Influence of tetramethylethylenediamine on the lithiation of o- and p-N,N-dimethyl-o-toluidine has been studied.
N,n-dimethyl-o-toluidine appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Hence floats on water. May be toxic by skin absorption and inhalation. May release toxic vapors when burned.
Complexing ability of N,N-dimethyl-o-toluidine with iodine has been evaluated. Influence of tetramethylethylenediamine on the lithiation of o- and p-N,N-dimethyl-o-toluidine has been studied.
N,n-dimethyl-o-toluidine appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Hence floats on water. May be toxic by skin absorption and inhalation. May release toxic vapors when burned.
Brand Name:
Vulcanchem
CAS No.:
609-72-3
VCID:
VC20842222
InChI:
InChI=1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
SMILES:
CC1=CC=CC=C1N(C)C
Molecular Formula:
C9H13N
CH3C6H4N(CH3)2
C9H13N
CH3C6H4N(CH3)2
C9H13N
Molecular Weight:
135.21 g/mol
N,N-Dimethyl-o-toluidine
CAS No.: 609-72-3
Cat. No.: VC20842222
Molecular Formula: C9H13N
CH3C6H4N(CH3)2
C9H13N
Molecular Weight: 135.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N,N-Dimethyl-o-toluidine is a building block that has been used as an epoxy catalyst for curing Epon 828. (CAS 25068-38-6). Complexing ability of N,N-dimethyl-o-toluidine with iodine has been evaluated. Influence of tetramethylethylenediamine on the lithiation of o- and p-N,N-dimethyl-o-toluidine has been studied. N,n-dimethyl-o-toluidine appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Hence floats on water. May be toxic by skin absorption and inhalation. May release toxic vapors when burned. |
|---|---|
| CAS No. | 609-72-3 |
| Molecular Formula | C9H13N CH3C6H4N(CH3)2 C9H13N |
| Molecular Weight | 135.21 g/mol |
| IUPAC Name | N,N,2-trimethylaniline |
| Standard InChI | InChI=1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3 |
| Standard InChI Key | JDEJGVSZUIJWBM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N(C)C |
| Canonical SMILES | CC1=CC=CC=C1N(C)C |
| Boiling Point | 194.1 °C 215 °C |
| Flash Point | 83 °C |
| Melting Point | -60.0 °C |
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